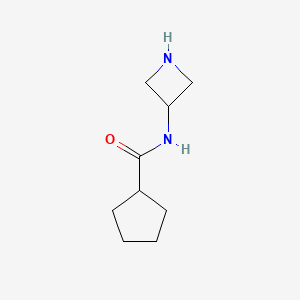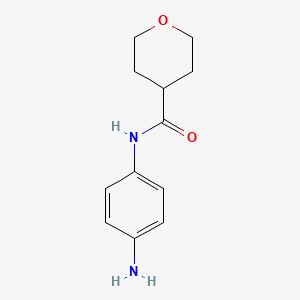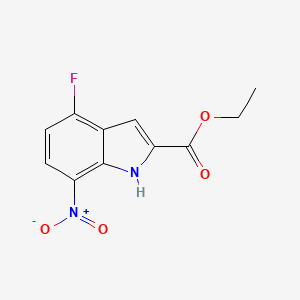
Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate
Vue d'ensemble
Description
“Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate” is a chemical compound that has garnered attention in scientific research. It is a derivative of indole, a significant heterocyclic system in natural products and drugs . The molecular formula of this compound is C11H9FN2O4 .
Molecular Structure Analysis
The molecular structure of “Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate” consists of an indole ring substituted with a fluoro group at the 4th position and a nitro group at the 7th position . The indole ring is also attached to a carboxylate group at the 2nd position, which is further esterified with an ethyl group .
Applications De Recherche Scientifique
-
Pharmaceutical Research
- Indole derivatives have been found to be biologically active compounds used in the treatment of various disorders in the human body, including cancer cells and microbes .
- They have attracted increasing attention in recent years due to their various biologically vital properties .
- The methods of application or experimental procedures involve the synthesis of these indole derivatives and their subsequent testing on the targeted cells or microbes .
- The outcomes of these applications have shown promising results in the treatment of the aforementioned disorders .
-
Antiviral Research
- Indole derivatives have been reported as antiviral agents .
- For instance, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
- The methods of application involve the synthesis of these compounds and their testing against various viruses .
- The outcomes have shown that these compounds have potential antiviral properties, with some compounds showing inhibitory activity against specific viruses .
-
Synthesis of Alkaloids
- Indole derivatives are used in the synthesis of selected alkaloids .
- The methods of application involve the synthesis of these indole derivatives and their subsequent incorporation into the structure of the alkaloids .
- The outcomes of these applications have shown that indole derivatives can be effectively used in the synthesis of various alkaloids .
-
Antioxidant Research
-
Antimicrobial Research
-
Antidiabetic Research
-
Synthesis of Alkaloids
- Indole derivatives are used in the total synthesis of (±)-dibromophakellin and analogs .
- They are also used in the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .
- The methods of application involve the synthesis of these indole derivatives and their subsequent incorporation into the structure of the alkaloids .
- The outcomes of these applications have shown that indole derivatives can be effectively used in the synthesis of various alkaloids .
-
CRTH2 Receptor Antagonists
-
Indoleamine 2,3-dioxygenase (IDO) Inhibitors
-
Cannabinoid CB1 Receptor Antagonists
-
Inhibitors of Human Reticulocyte 15-Lipoxygenase-1
-
Antiproliferative Agent Against Human Leukemia K562 Cells
- Indole derivatives are used in the preparation of an antiproliferative agent against human leukemia K562 cells .
- The methods of application involve the synthesis of these compounds and their testing for antiproliferative activity .
- The outcomes have shown that these compounds have potential antiproliferative properties .
Orientations Futures
Indole derivatives, including “Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .
Propriétés
IUPAC Name |
ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O4/c1-2-18-11(15)8-5-6-7(12)3-4-9(14(16)17)10(6)13-8/h3-5,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXKETVXWGHXGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2N1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



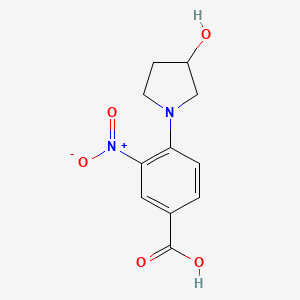
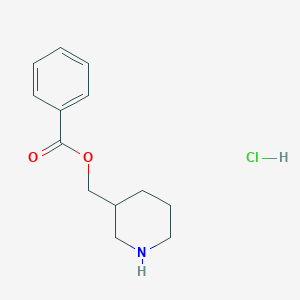
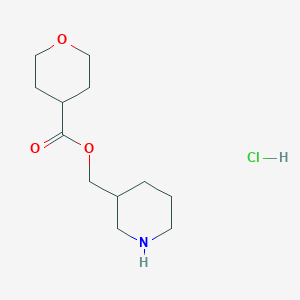
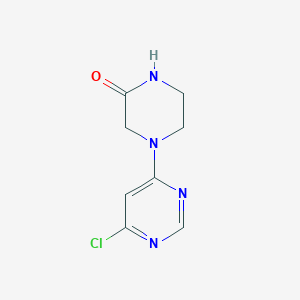
![4-[(4-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394768.png)
![4-[(2-Hydroxy-1,1-dimethylethyl)amino]-3-nitrobenzoic acid](/img/structure/B1394769.png)
![4-Fluoro-2-{[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}aniline](/img/structure/B1394773.png)
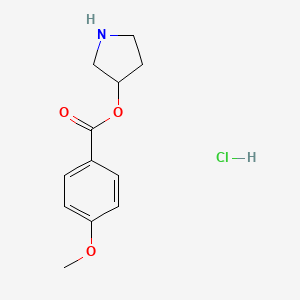
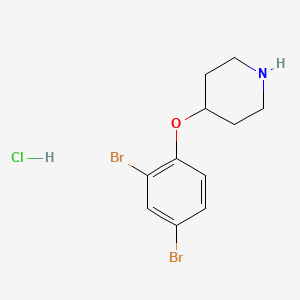
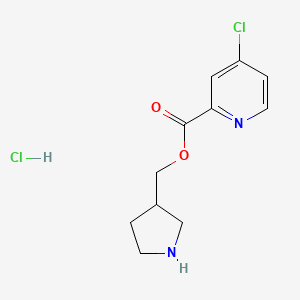
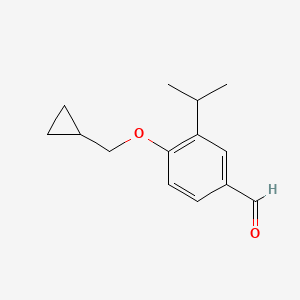
![4-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394783.png)
